![molecular formula C17H19N7O4 B2961741 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide CAS No. 1396685-92-9](/img/structure/B2961741.png)
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C17H19N7O4 and its molecular weight is 385.384. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) explored the synthesis of novel pyrazolopyrimidine derivatives, demonstrating their potential as anticancer and anti-5-lipoxygenase agents. This research highlights the chemical versatility and potential pharmacological applications of compounds structurally related to the one you're interested in, showcasing their significance in developing new therapeutic strategies against cancer and inflammation Rahmouni et al., 2016.
Cyclization Reactions and Enzymatic Activity Enhancement
The work by Abd and Awas (2008) focuses on the synthesis and cyclization reactions of pyrazolopyrimidinyl keto-esters, examining their impact on the reactivity of cellobiase, an enzyme. Such studies are crucial for understanding how structural modifications in heterocyclic compounds can influence enzymatic activities, potentially leading to the development of enzyme modulators or new catalytic processes Abd & Awas, 2008.
Antimicrobial Evaluation of Novel Heterocyclic Compounds
Research by Gomha et al. (2018) on the structural elucidation and antimicrobial evaluation of new triazolopyrimidines and pyridotriazolopyrimidinones highlights the importance of heterocyclic compounds in developing new antimicrobial agents. Their findings suggest that certain derivatives exhibit mild antimicrobial activities, underscoring the potential for such compounds in addressing antibiotic resistance Gomha et al., 2018.
Heterocyclic Synthesis for Potential Antiasthma Agents
Medwid et al. (1990) prepared triazolopyrimidines as potential antiasthma agents, showcasing the therapeutic potential of heterocyclic compounds in respiratory diseases. This research points to the broad applicability of such compounds in medicinal chemistry, especially for conditions lacking effective treatments Medwid et al., 1990.
特性
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O4/c1-22-15(12-4-2-3-7-18-12)21-24(17(22)28)11-8-19-13(25)5-9-23-10-6-14(26)20-16(23)27/h2-4,6-7,10H,5,8-9,11H2,1H3,(H,19,25)(H,20,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYOCPWSCDUYRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)CCN2C=CC(=O)NC2=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。